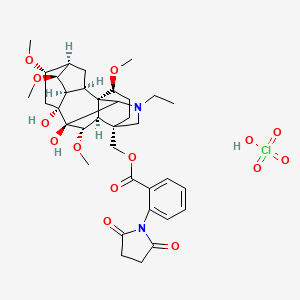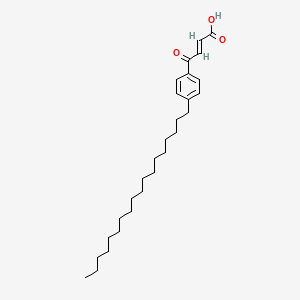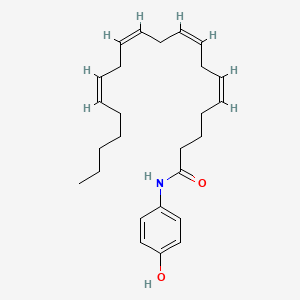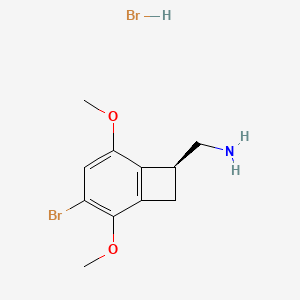
Lycaconitine perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lycaconitine perchlorate is a compound that combines lycaconitine, a C19-diterpenoid alkaloid found in many species of Delphinium , with perchlorate, a simple inorganic anion consisting of a central chlorine atom bonded to four oxygen atoms . The molecular formula of lycaconitine perchlorate is C36H49ClN2O14 .
Applications De Recherche Scientifique
Alkaloids Content in Delphinium oreophilum Huth : This study focused on the content of methyllicaconitine alkaloids in Delphinium oreophilum, a plant that contains compounds similar to Lycaconitine perchlorate. These alkaloids, including methyl lycaconitine, have significant pharmacological importance due to their high physiological activity and medicinal properties (Boronova et al., 2022).
Neuronal Nicotinic Acetylcholine Receptor Block by N-Methyl Lycaconitine : N-Methyl lycaconitine, a variant of Lycaconitine, has been shown to effectively block insect neuronal nicotinic receptors, suggesting its potential as a neurotoxin and natural plant protection agent (Sattelle, Pinnock & Lummis, 1989).
Perchlorate in Drinking Water Risks : Research on perchlorate, a component of Lycaconitine perchlorate, shows its contamination in water supplies, highlighting the challenges in managing and treating this contamination, which is relevant to understanding the environmental impact of perchlorate compounds (Urbansky & Schock, 1999).
Perchlorate as an Environmental Contaminant : Perchlorate's role as a contaminant and its impact on the environment and public health, particularly its presence in drinking water and potential thyroid disruption, are further explored, which is significant for understanding the broader implications of Lycaconitine perchlorate (Urbansky, 2002).
Microbial Perchlorate Reduction : This study discusses the microbiology, biochemistry, and genetics of perchlorate-reducing microorganisms, offering insight into the bioremediation of perchlorate contaminants, a component of Lycaconitine perchlorate (Coates & Achenbach, 2004).
Perchlorate in Food and Water : The presence of perchlorate in food and water, and its potential health effects, particularly on thyroid function, are examined, which is relevant for understanding the health implications of Lycaconitine perchlorate (Kumarathilaka, Oze, Indraratne & Vithanage, 2016).
Safety And Hazards
Perchlorates have been found in at least 49 of the 1,581 current or former National Priorities List (NPL) sites, which are targeted for long-term federal clean-up activities . Perchlorate may cause fire or explosion; it is harmful if swallowed, causes serious eye irritation, and may cause damage to organs through prolonged or repeated exposure .
Propriétés
IUPAC Name |
[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate;perchloric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H48N2O10.ClHO4/c1-6-37-17-33(18-48-31(41)19-9-7-8-10-22(19)38-25(39)11-12-26(38)40)14-13-24(45-3)35-21-15-20-23(44-2)16-34(42,27(21)28(20)46-4)36(43,32(35)37)30(47-5)29(33)35;2-1(3,4)5/h7-10,20-21,23-24,27-30,32,42-43H,6,11-18H2,1-5H3;(H,2,3,4,5)/t20-,21-,23+,24+,27-,28+,29-,30+,32?,33+,34-,35+,36-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLUSIUQFUVGKU-TVDXQNASSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CCC8=O.OCl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@](C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CCC8=O.OCl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H49ClN2O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
769.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lycaconitine perchlorate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1139080.png)
![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)